molecular formula C27H56O6 B8236082 Dodecanoic acid,1-methyl-1,2-ethanediyl ester

Dodecanoic acid,1-methyl-1,2-ethanediyl ester

Cat. No.: B8236082
M. Wt: 476.7 g/mol
InChI Key: YGJFYGDZZLKMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

dodecanoic acid;propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24O2.C3H8O2/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3(5)2-4/h2*2-11H2,1H3,(H,13,14);3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJFYGDZZLKMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H56O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoic acid,1-methyl-1,2-ethanediyl ester can be synthesized through the esterification of dodecanoic acid with propane-1,2-diol. This reaction can be catalyzed by either acids or enzymes. The acid-catalyzed reaction typically requires high temperatures (around 200°C) and pressures, resulting in a complex mixture with undesirable by-products . Alternatively, enzyme-catalyzed esterification offers a cleaner product with higher conversion rates under milder conditions .

Industrial Production Methods

In industrial settings, the production of dodecanoic acid;propane-1,2-diol often involves the use of immobilized lipase enzymes to catalyze the esterification reaction. This method is preferred due to its efficiency, lower energy requirements, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid,1-methyl-1,2-ethanediyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecanoic acid,1-methyl-1,2-ethanediyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecanoic acid;propane-1,2-diol primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stability of emulsions. In biological systems, it enhances the permeability of cell membranes, facilitating the transport of active ingredients across the skin or other biological barriers .

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid;glycerol: Another ester of dodecanoic acid, used similarly as a surfactant and emulsifier.

    Dodecanoic acid;ethylene glycol: An ester with similar properties but different molecular structure and applications.

    Dodecanoic acid;butane-1,2-diol: Another ester with comparable uses in various industries.

Uniqueness

Dodecanoic acid,1-methyl-1,2-ethanediyl ester stands out due to its optimal balance of hydrophilic and lipophilic properties, making it an effective surfactant and penetration enhancer. Its enzymatic production method also offers a more sustainable and environmentally friendly alternative compared to other similar compounds .

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